Thiazolo[5,4-c]pyridine, 2-hydrazinyl-
Description
Structural Significance of the Thiazolo[5,4-c]pyridine (B153566) Heterocyclic System
The presence of nitrogen and sulfur heteroatoms provides multiple sites for hydrogen bonding and coordination with biological targets, such as enzymes and receptors. mdpi.com This inherent feature makes the thiazolopyridine core a valuable framework for designing molecules with specific biological activities. researchgate.nettandfonline.com Research has shown that derivatives of isomeric thiazolopyridine systems exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities. researchgate.nettandfonline.com For instance, certain thiazolo[5,4-b]pyridine (B1319707) analogues have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways. mdpi.com The rigid, planar structure of the fused ring system provides a defined orientation for appended functional groups, which is crucial for achieving high-affinity binding to target macromolecules.
The Hydrazine (B178648) Moiety as a Versatile Synthon in Organic Chemistry
The hydrazine group (-NHNH₂) is a highly reactive and versatile functional group in organic synthesis. researchgate.net It serves as a powerful nucleophile and a precursor to a variety of other functionalities, making it an invaluable synthon for constructing complex organic molecules. One of the most common reactions involving hydrazine is its condensation with aldehydes and ketones to form hydrazones (compounds with the structure R₁R₂C=NNH₂). wikipedia.org This reaction is fundamental in synthetic chemistry and is utilized in various analytical and synthetic applications. wikipedia.org
Hydrazine and its derivatives are key starting materials for the synthesis of numerous heterocyclic compounds, such as pyrazoles and triazoles. wikipedia.org The reactivity of the hydrazine moiety allows for its incorporation into diverse molecular frameworks to generate libraries of compounds for biological screening. researchgate.net For example, acyl hydrazides, readily prepared from hydrazines, are important intermediates in the synthesis of many biologically active molecules. researchgate.netorganic-chemistry.org The ability of the hydrazine group to undergo a wide range of chemical transformations makes it a cornerstone in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netnih.gov Thiazoles containing a hydrazone functionality are of particular interest due to their significant role in medicinal chemistry. nanobioletters.com
Overview of Current Research Landscape and Emerging Trends
Current research on heterocyclic compounds frequently focuses on the synthesis of novel derivatives with enhanced biological activity. Thiazolopyridine derivatives are actively being explored for their therapeutic potential across various disease areas. researchgate.nettandfonline.com Studies have demonstrated their efficacy as anticancer agents, with some derivatives acting as inhibitors of enzymes like tyrosine kinases and DNA gyrase B. mdpi.comresearchgate.net The fusion of thiazole (B1198619) and pyridine (B92270) rings is a recurring motif in compounds designed to target specific biological pathways. mdpi.comresearchgate.net
Simultaneously, research into hydrazine derivatives continues to expand. Thiazolyl-hydrazine and thiazolyl-hydrazone derivatives are being synthesized and evaluated for a range of bioactivities, including antimicrobial, antifungal, antimalarial, and antiproliferative effects. nanobioletters.comnih.govresearchgate.net For example, novel 2-hydrazinyl-1,3-thiazole derivatives have shown promising activity against Candida species, highlighting their potential as antifungal agents. nih.gov The combination of the thiazole nucleus with a hydrazone linkage has been a successful strategy in developing potent therapeutic candidates. nanobioletters.comnih.gov
Emerging trends point towards the development of hybrid molecules that incorporate the thiazolopyridine scaffold with other pharmacologically important moieties, often using the hydrazine group as a reactive linker. The goal is to create multifunctional molecules that can interact with multiple biological targets or possess improved pharmacokinetic properties.
Table 1: Biological Activities of Related Thiazole and Thiazolopyridine Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference(s) |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine Analogues | Anticancer | PI3Kα Inhibition | mdpi.com |
| Thiazolo[4,5-b]pyridines | Anticancer, Antimicrobial | Not specified | researchgate.net |
| Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | Anticancer | Met inhibitory activity | researchgate.net |
| Thiazole Hydrazine Derivatives | Antimicrobial, Antimalarial | Not specified | nanobioletters.com |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives | Anti-Candida | Not specified | nih.gov |
| 2-(2-hydrazinyl)thiazole Derivatives | Antifungal, Antiproliferative | Apoptosis induction in Candida | researchgate.net |
Rationale for Comprehensive Academic Investigation of Thiazolo[5,4-c]pyridine, 2-hydrazinyl-
The rationale for a focused investigation of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- stems from the synergistic potential of its two core components: the biologically active Thiazolo[5,4-c]pyridine scaffold and the synthetically versatile hydrazine moiety.
Access to Novel Chemical Diversity : The reactive hydrazinyl group serves as a chemical handle for a multitude of synthetic transformations. It can be readily converted into hydrazones, amides, and various heterocyclic rings. This allows for the systematic synthesis of large libraries of novel derivatives built upon the Thiazolo[5,4-c]pyridine core, providing a rich source of new chemical entities for screening.
High Potential for Biological Activity : The Thiazolopyridine nucleus is a "privileged structure" in medicinal chemistry, known to be a constituent of molecules with significant biological activities, including anticancer and antimicrobial properties. mdpi.comresearchgate.nettandfonline.com By combining this scaffold with the hydrazinyl group, which is also a component of many active pharmaceutical ingredients, there is a high probability of discovering new compounds with potent therapeutic effects. nanobioletters.comnih.gov
Application in Materials Science : The fused aromatic system of the Thiazolo[5,4-c]pyridine core, with its electron-withdrawing properties, suggests potential applications in materials science, for instance, as building blocks for organic semiconductors or metal-organic frameworks (MOFs). The hydrazine moiety can be used to link these core units into larger polymeric or supramolecular structures.
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-9-4-1-2-8-3-5(4)11-6/h1-3H,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJRAUFNPLLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293196 | |
| Record name | 2-Hydrazinylthiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108310-80-1 | |
| Record name | 2-Hydrazinylthiazolo[5,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108310-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinylthiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Thiazolo 5,4 C Pyridine, 2 Hydrazinyl and Its Precursors
Established Synthetic Pathways to the Thiazolo[5,4-c]pyridine (B153566) Core
The construction of the thiazolo[5,4-c]pyridine scaffold can be approached in two primary ways: by forming the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) (thiazole ring annulation) or by constructing the pyridine ring onto a pre-existing thiazole (pyridine ring annulation).
Cyclization Reactions via Thiazole Ring Formation
A predominant method for synthesizing a fused thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of the thiazolo[5,4-c]pyridine system, this pathway begins with a suitably substituted pyridine precursor.
For instance, the synthesis can start from a 3-amino-2-chloropyridine (B31603) derivative. The amino group can be converted to a thioureido group by reacting with an isothiocyanate. Subsequent acid-catalyzed intramolecular cyclization, where the sulfur atom of the thiourea (B124793) attacks the carbon bearing the chloro group, leads to the formation of the fused thiazole ring, yielding a 2-aminothiazolo[5,4-c]pyridine derivative. elsevierpure.com An alternative Hantzsch-type approach involves the reaction of a 2-chloro-3-aminopyridine with potassium thiocyanate (B1210189) to form a 2-aminothiazolo[5,4-b]pyridine (B1330656) scaffold. nih.gov This highlights how precursors with vicinal amino and halo functionalities on a pyridine ring are key for building the fused thiazole portion.
The general mechanism involves the initial formation of a thiourea from an aminopyridine, followed by an intramolecular nucleophilic substitution to close the thiazole ring.
Pyridine Ring Construction Methodologies
Conversely, the pyridine ring can be constructed onto an existing thiazole core. Methodologies analogous to the Gould-Jacobs reaction are employed for this purpose. wikipedia.org The Gould-Jacobs reaction traditionally synthesizes quinolines from anilines and malonic ester derivatives through a condensation followed by a thermal cyclization. wikipedia.orgablelab.eu
In a similar vein, a 2,4-disubstituted aminothiazole can serve as the starting point. The amino group of the thiazole reacts with a 1,3-dicarbonyl compound or a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME). This is followed by a high-temperature cyclization and subsequent aromatization to form the fused pyridine ring of the thiazolo[5,4-c]pyridine system. researchgate.net Another powerful method is the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, which can be adapted to form fused pyridine systems. chemtube3d.comwikipedia.orgorganic-chemistry.org
Approaches for Incorporating the Hydrazinyl Functionality at the 2-Position
Once the thiazolo[5,4-c]pyridine core is established, the next critical step is the introduction of the hydrazinyl (-NHNH₂) group at the 2-position of the thiazole ring.
A common and direct method involves the conversion of a 2-aminothiazolo[5,4-c]pyridine precursor. This transformation can be achieved by reacting the 2-amino derivative with hydrazine (B178648) hydrate (B1144303), often in the presence of an acid catalyst like hydrochloric acid or under reflux conditions. This nucleophilic substitution reaction displaces the amino group. A similar strategy has been successfully applied to the synthesis of 2-hydrazinylbenzo[d]thiazoles, where the reaction of 2-aminobenzothiazole (B30445) with hydrazine hydrate proceeds in water, offering an environmentally friendly solvent option.
Another route starts with a 2-halothiazolo[5,4-c]pyridine, typically a 2-chloro or 2-bromo derivative. The halogen atom at the 2-position is a good leaving group and can be readily displaced by a nucleophile. The reaction with hydrazine hydrate, often heated under reflux, results in the formation of 2-hydrazinyl-thiazolo[5,4-c]pyridine. For example, the synthesis of 2-hydrazino-6-chloropyridine is achieved by refluxing 2,6-dichloropyridine (B45657) with hydrazine hydrate.
A third strategy involves incorporating the hydrazinyl moiety during the ring formation process itself. This can be accomplished by using thiosemicarbazide (B42300) instead of thiourea in a Hantzsch-type synthesis. The condensation of an appropriate α-halocarbonyl pyridine derivative with thiosemicarbazide can directly yield the 2-hydrazinyl-thiazolo[5,4-c]pyridine skeleton. nih.gov
Development of Novel and Efficient Synthetic Protocols
To improve the efficiency, yield, and environmental footprint of the synthesis, modern techniques such as microwave-assisted synthesis and principles of green chemistry have been applied.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve product yields. rsc.orgresearchgate.net The Hantzsch synthesis of both thiazoles and pyridines, as well as the Gould-Jacobs reaction, have been shown to benefit significantly from microwave assistance. wikipedia.orgresearchgate.netnih.gov
Reactions that would classically require several hours of refluxing can often be completed in a matter of minutes under microwave irradiation. For instance, the synthesis of thiazole derivatives via the condensation of thiourea with α-haloketones is significantly faster with microwave heating. researchgate.net Similarly, the construction of fused pyridine rings via the Gould-Jacobs reaction can be achieved rapidly using solvent-free microwave irradiation, avoiding the high temperatures and long reaction times of conventional heating. researchgate.net The synthesis of various hydrazinyl-thiazole derivatives has also been effectively achieved through microwave-assisted tandem reactions. nih.govnih.gov
| Reaction Type | Conventional Method Conditions | Microwave Method Conditions | Key Advantage of Microwave |
|---|---|---|---|
| Gould-Jacobs Reaction | Classical heating, often in high-boiling solvents (e.g., diphenyl ether) | Solvent-free, rapid heating (e.g., 120°C, 6-12 min) | Reduced reaction time, avoidance of high-boiling solvents. researchgate.netnih.gov |
| Hantzsch Pyridine Synthesis | Reflux in ethanol (B145695) for several hours | Solvent-free or in solution, minutes of irradiation | Drastically shorter reaction times, often higher yields. nih.gov |
| Thiazole Synthesis (Hantzsch) | Reflux in ethanol or other solvents for hours | Minutes of irradiation, often solvent-free | Increased reaction rate, improved yields. researchgate.net |
Green Chemistry Principles in Thiazolo[5,4-c]pyridine Synthesis
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgxjenza.org These principles are increasingly being applied to the synthesis of heterocyclic compounds.
Multicomponent Reactions (MCRs): One of the most effective green strategies is the use of MCRs, where three or more reactants are combined in a single step to form the product. researchgate.netnih.gov This approach increases efficiency and atom economy while reducing waste and the number of synthetic steps. The Hantzsch syntheses for both the thiazole and pyridine rings are classic examples of MCRs. wikipedia.org Modern MCRs can be designed to construct the entire thiazolo[5,4-c]pyridine framework in a one-pot procedure, significantly simplifying the synthesis. nih.gov
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. While specific MCRs for the direct synthesis of 2-hydrazinyl-thiazolo[5,4-c]pyridine are not extensively documented in the literature, the principles of well-established MCRs like the Hantzsch pyridine and thiazole syntheses can be conceptually applied to generate analogs and highlight strategies for structural diversification.
The classical Hantzsch pyridine synthesis, a four-component reaction, combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia) to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org This strategy allows for variation at four positions of the resulting pyridine ring by simply changing the input components.
A hypothetical MCR approach to a thiazolo[5,4-c]pyridine derivative could involve a variation of the Hantzsch synthesis. For instance, a three-component reaction between an α-haloketone, a suitable thioamide (such as thiourea), and a functionalized aldehyde could be envisioned. mdpi.com The structural diversification potential of such a reaction is significant, as modifications can be easily introduced by varying each of the three building blocks. This enables the exploration of the structure-activity relationship (SAR) by systematically altering substituents on the core scaffold.
The table below illustrates how different starting materials in a hypothetical three-component Hantzsch-type thiazole synthesis could lead to a diverse set of analogs.
Table 1: Potential for Structural Diversification via a Hypothetical Hantzsch-Type Multi-Component Reaction | Component A (α-Halo Ketone/Ester) | Component B (Thioamide Source) | Component C (Aldehyde) | Potential Diversification Point on Final Scaffold | | :--- | :--- | :--- | :--- | | Ethyl 2-bromoacetoacetate | Thiourea | Benzaldehyde | Substituents at C4 and C5 of the thiazole ring | | Phenacyl Bromide | Thiosemicarbazide | 4-Chlorobenzaldehyde | Aryl group at C4 of thiazole; Hydrazinyl at C2 | | 3-Bromopentan-2,4-dione | N-methylthiourea | Formaldehyde | Acetyl/methyl groups at C4/C5; Methylamino at C2 | | Ethyl bromopyruvate | Hydrazinecarbothioamide | Pyridine-4-carbaldehyde | Ester group at C4; Pyridyl group from aldehyde | This table is illustrative and represents a conceptual application of MCR principles for diversification.
By employing an MCR strategy, chemists can efficiently produce a wide array of compounds from readily available starting materials in a time- and resource-effective manner, which is highly advantageous for lead discovery and optimization in drug development programs.
Chemo- and Regioselectivity Considerations in Synthesis
The construction of a specific isomer like Thiazolo[5,4-c]pyridine, 2-hydrazinyl- is fraught with challenges of selectivity. Both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) are paramount to ensure the desired product is formed over other potential isomers or byproducts.
Regioselective Formation of the Thiazolo[5,4-c]pyridine Core:
The fusion of the thiazole and pyridine rings can result in several different isomers (e.g., thiazolo[5,4-b]pyridine (B1319707), thiazolo[4,5-b]pyridine (B1357651), or the desired thiazolo[5,4-c]pyridine). The final arrangement is dictated by the connectivity of the starting materials. A highly effective and regiocontrolled strategy to synthesize the [5,4-c] isomer involves starting with a pre-functionalized pyridine ring where the positions for annulation are already defined.
A reported synthesis for the related 2-methylthiazolo[4,5-c]pyridine (B1268604) (an isomer, but illustrating the principle for the '[c]' fusion) begins with 3-amino-4-mercaptopyridine. In this precursor, the amino group at C3 and the thiol group at C4 are positioned perfectly to react with a suitable partner (e.g., acetic anhydride (B1165640) or a related C1 synthon) to close the thiazole ring, unambiguously forming the thiazolo[4,5-c] linkage. This approach offers complete regiocontrol, as the substitution pattern of the pyridine dictates the fusion outcome.
Selectivity in Introducing the 2-Hydrazinyl Group:
The introduction of the 2-hydrazinyl moiety also requires careful control. Two primary strategies are commonly employed:
Hantzsch Synthesis with a Thiosemicarbazone: A robust method for directly forming the 2-hydrazinylthiazole (B183971) system involves the Hantzsch reaction between an α-halocarbonyl compound and a thiosemicarbazone (hydrazinecarbothioamide) or its derivatives. nih.gov The thiosemicarbazone acts as the thioamide component, building the 2-hydrazinyl group directly into the thiazole ring during its formation. The chemoselectivity of this reaction is high, with the nucleophilic sulfur of the thiosemicarbazone preferentially attacking the electrophilic carbon of the α-halocarbonyl, followed by intramolecular condensation between the nitrogen and the carbonyl group to form the thiazole ring. youtube.com
Nucleophilic Aromatic Substitution: An alternative, stepwise approach involves first constructing the thiazolo[5,4-c]pyridine core, typically with a leaving group at the C2 position, followed by substitution with hydrazine. The most common precursor for this is a 2-chloro- or 2-bromo-thiazolo[5,4-c]pyridine. The C2 position of the thiazole ring is highly activated towards nucleophilic attack. Reacting the 2-haloprecursor with hydrazine hydrate, often in a suitable solvent like ethanol, results in the selective displacement of the halide to yield the desired 2-hydrazinyl product. orgsyn.org This method's success relies on the inherent reactivity difference between positions on the heterocyclic core, ensuring that the substitution occurs chemoselectively at the intended C2 site.
The table below summarizes key reactions and the selectivity they control in the synthesis of the target compound and its precursors.
Table 2: Reactions and Selectivity Control in Synthesis
| Reaction Type | Precursors | Selectivity Controlled | Rationale |
|---|---|---|---|
| Thiazole Annulation | 3-Amino-4-mercaptopyridine + Acetic Anhydride | Regioselectivity | Pre-defined substitution on the pyridine ring ensures unambiguous formation of the [5,4-c] fused system. |
| Hantzsch Thiazole Synthesis | α-Haloketone + Thiosemicarbazone | Chemo- & Regioselectivity | Directly and selectively forms the 2-hydrazinylthiazole ring system in one pot. nih.gov |
| Nucleophilic Substitution | 2-Chloro-thiazolo[5,4-c]pyridine + Hydrazine Hydrate | Chemoselectivity | The C2 position of the thiazole is electronically activated for selective substitution by the hydrazine nucleophile. orgsyn.org |
| Gewald Reaction | α-Substituted Nitrile + Sulfur Source | Regioselectivity (Thiazole vs. Thiophene) | The presence of a substituent on the α-carbon of the nitrile precursor directs the reaction to form a thiazole instead of a 2-aminothiophene. beilstein-journals.orgnih.gov |
Ultimately, the choice of synthetic strategy depends on the availability of starting materials and the desired complexity of the final molecule. Both building the rings sequentially with high regiocontrol and employing MCR-like strategies for diversification are viable and powerful approaches in the synthesis of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- and its derivatives.
Chemical Reactivity and Advanced Derivatization of Thiazolo 5,4 C Pyridine, 2 Hydrazinyl
Reactions Involving the 2-Hydrazinyl Moiety
The 2-hydrazinyl group is a highly nucleophilic and versatile functional group, serving as a key handle for a variety of derivatization reactions. Its reactivity is central to the construction of new carbon-nitrogen and nitrogen-nitrogen bonds, leading to a diverse array of molecular architectures.
Condensation Reactions with Carbonyl Compounds (Ketones, Aldehydes)
The 2-hydrazinyl moiety readily undergoes condensation reactions with a broad spectrum of aldehydes and ketones to form the corresponding hydrazones. This reaction is typically catalyzed by a small amount of acid and proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the carbonyl carbon, followed by a dehydration step to yield the stable C=N double bond of the hydrazone.
This reactivity is a foundational method for extending the molecular framework. For instance, the condensation of various aromatic aldehydes with a related 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide scaffold has been shown to produce N'-arylmethylidene carbohydrazides in high yields when refluxed in ethanol (B145695). acs.org Similarly, Knoevenagel-type condensations have been successfully performed between aldehydes and the active methyl group of 2-methyl-thiazolo[4,5-b]pyrazines, a structurally related fused heterocycle, indicating the general susceptibility of such systems to condensation chemistry. nih.gov
Table 1: Representative Condensation Reactions of Hydrazinyl/Hydrazide Thiazole (B1198619) Derivatives with Carbonyl Compounds
| Hydrazinyl/Hydrazide Reactant | Carbonyl Compound | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde) | Ethanol, Reflux, 12 h | N'-Arylmethylidene-carbohydrazide | acs.org |
| 2-Hydrazinyl-4-phenylthiazole | Salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one (in situ forming a 1,3-dicarbonyl) | Piperidine catalyst, One-pot | Pyrazolyl-thiazole derivative | beilstein-journals.org |
| 2-(2-Benzylidene hydrazinyl)-4-methylthiazole | Three-component reaction | Not specified | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | nih.gov |
Cyclocondensation Reactions for Fused Heterocycles (e.g., Triazoles, Pyrazoles, Pyrimidines)
The di-nucleophilic nature of the hydrazinyl group makes it an excellent building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions. By reacting with appropriate bifunctional electrophiles, new five- or six-membered rings can be annulated onto the parent structure.
A prominent application is the synthesis of fused triazole rings. The reaction of 2-hydrazinopyridines, a close analogue of the hydrazine portion of the target molecule, with various reagents can lead to the formation of the rsc.orgnih.govthieme-connect.comtriazolo[4,3-a]pyridine core. rsc.orgnih.govorganic-chemistry.org For example, a one-pot synthesis has been developed from 2-hydrazinopyridine (B147025) and substituted aromatic aldehydes at room temperature. rsc.org Another approach involves the 5-exo-dig cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates. nih.gov
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and effective method for constructing pyrazole (B372694) rings. cdnsciencepub.com This reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. This methodology is applicable to heteroarylhydrazines for the synthesis of various pyrazole derivatives. beilstein-journals.orgcdnsciencepub.com
Furthermore, the synthesis of fused pyrimidine (B1678525) rings has been demonstrated in related systems. For example, thiazolo[4,5-b]pyridines fused with a pyrimidine ring can be synthesized from the reaction of 2-chloro-3-nitropyridines with 4-oxopyrimidine-2-thiones. thieme-connect.com A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative has also been synthesized via an alkylation-cyclocondensation process, showcasing the formation of a fused imidazole (B134444) ring. researchgate.net
Table 2: Examples of Cyclocondensation Reactions for Fused Heterocycle Synthesis
| Hydrazinyl Precursor | Reagent | Reaction Type | Fused Heterocycle Formed | Reference |
|---|---|---|---|---|
| 2-Hydrazinopyridine | Aromatic Aldehydes | Oxidative Cyclization | rsc.orgnih.govthieme-connect.comTriazolo[4,3-a]pyridine | rsc.org |
| 2-Hydrazinylpyridines | Chloroethynylphosphonates | 5-exo-dig Cyclization | rsc.orgnih.govthieme-connect.comTriazolo[4,3-a]pyridine | nih.gov |
| Aryl/Heteroarylhydrazines | β-Diketones | Cyclocondensation | Pyrazole | cdnsciencepub.com |
| 2-Chloro-3-nitropyridines | 4-Oxopyrimidine-2-thiones | Nucleophilic Substitution/Cyclization | Thiazolo[4,5-b]pyridine (B1357651) fused with Pyrimidine | thieme-connect.com |
| 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | p-Nitrophenacyl bromide | Alkylation/Cyclocondensation | Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | researchgate.net |
Acylation and Alkylation Reactions
The nucleophilicity of the 2-hydrazinyl group allows for straightforward acylation and alkylation reactions. Acylation is readily achieved using acylating agents like acyl chlorides or anhydrides, leading to the corresponding N-acylhydrazinyl derivatives. This functionalization is useful for introducing a wide variety of chemical moieties. For example, the acylation of a hydrazinyl group is a key step in the synthesis of some triazolo[4,3-a]pyrazine derivatives. nih.gov
Alkylation of the hydrazinyl group with alkyl halides can also be performed. The reaction of 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with p-nitrophenacyl bromide, an α-halo ketone, is a key alkylation-cyclocondensation step in the synthesis of a complex tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative. researchgate.net This demonstrates the utility of alkylation in building more elaborate fused systems.
Transformations of the Thiazolo[5,4-c]pyridine (B153566) Ring System
The fused aromatic core of thiazolo[5,4-c]pyridine possesses its own distinct reactivity, which can be exploited for further functionalization. The electronic properties of the pyridine (B92270) and thiazole rings govern the outcomes of substitution, ring-opening, and rearrangement reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring in the thiazolo[5,4-c]pyridine system is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution. quimicaorganica.org Any electrophilic attack is expected to occur at the positions meta to the pyridine nitrogen. quimicaorganica.org The reactivity towards electrophiles can be increased by introducing electron-donating groups onto the pyridine ring or by converting the pyridine nitrogen to an N-oxide, which can then direct electrophiles to the C4 position. youtube.com
In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom, provided a suitable leaving group is present. stackexchange.com The stability of the intermediate anionic σ-complex (Meisenheimer complex), which is stabilized by delocalization of the negative charge onto the ring nitrogen, is the driving force for this reaction. stackexchange.com Syntheses of related thiazolo[5,4-b]pyridine (B1319707) derivatives often utilize SNAr reactions on a chloronitropyridine precursor as a key strategic step. nih.gov For instance, the synthesis of isothiazolo[4,5-b]pyridines has been achieved through regioselective nucleophilic aromatic substitution of dihalo-isothiazolo[4,5-b]pyridine building blocks. rsc.org
Ring-Opening and Rearrangement Pathways
While the thiazolo[5,4-c]pyridine ring system is generally stable, the fused rings can undergo cleavage or rearrangement under specific reaction conditions. For the related thiazolo[4,5-b]pyridine isomer, a Smiles rearrangement has been reported during its synthesis. thieme-connect.com This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group and represents a potential pathway for skeletal reorganization.
Ring-opening of the thiazole moiety can be induced by strong nucleophiles or under reductive conditions. While specific examples for the thiazolo[5,4-c]pyridine system are not extensively documented, the general chemistry of thiazoles suggests that such transformations are possible, potentially providing a route to alternative heterocyclic structures.
Functionalization Strategies for Enhanced Structural Complexity
The 2-hydrazinyl- moiety on the thiazolo[5,4-c]pyridine scaffold is a highly nucleophilic and reactive handle, enabling a wide range of derivatization reactions. These transformations are key to expanding the chemical space and accessing novel compounds with tailored properties.
One of the most common strategies involves the reaction of the hydrazinyl group with various electrophiles. For instance, condensation with aldehydes and ketones readily affords the corresponding hydrazones. This reaction is not only a simple and efficient way to introduce a wide variety of substituents but also creates a new imine bond that can be further modified.
Another powerful functionalization approach is the acylation of the hydrazinyl group. Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) leads to the formation of stable hydrazides. This strategy is frequently employed to introduce specific pharmacophores or to modulate the electronic and steric properties of the molecule.
Furthermore, the reaction with isocyanates and isothiocyanates provides access to semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These functional groups are well-known for their ability to form multiple hydrogen bonds and are often found in biologically active compounds. The synthesis of thiosemicarbazides from acid hydrazides is a documented strategy in the development of antimicrobial agents. kau.edu.sa
Cyclization reactions starting from the 2-hydrazinyl- derivative or its immediate products represent a sophisticated strategy for building more complex, polycyclic systems. For example, the hydrazones formed from condensation with dicarbonyl compounds or α,β-unsaturated carbonyls can undergo intramolecular cyclization to yield five- or six-membered heterocyclic rings, such as pyrazoles or pyridazinones. Similarly, thiosemicarbazides can be cyclized to form triazoles or thiadiazoles, further expanding the structural diversity of the accessible compounds. The reactivity of hydrazide-hydrazone derivatives is known to lead to a variety of heterocyclic systems including coumarins, pyridines, thiazoles, and thiophenes. nih.gov
The following table illustrates potential functionalization strategies for Thiazolo[5,4-c]pyridine, 2-hydrazinyl-.
| Reagent Class | Functional Group Introduced | Resulting Derivative Class |
| Aldehydes/Ketones | Hydrazone | Hydrazones |
| Acyl Chlorides/Anhydrides | Hydrazide | N-Acylhydrazides |
| Isocyanates | Semicarbazide | Semicarbazides |
| Isothiocyanates | Thiosemicarbazide | Thiosemicarbazides |
| Dicarbonyl Compounds | Pyrazole/Pyridazinone | Fused/Appended Heterocycles |
Mechanistic Investigations of Key Transformation Reactions
The transformations of the 2-hydrazinyl-thiazolo[5,4-c]pyridine core are governed by well-established reaction mechanisms. A deeper understanding of these pathways is crucial for optimizing reaction conditions and predicting the outcome of new synthetic routes.
The formation of hydrazones from the 2-hydrazinyl- derivative and carbonyl compounds proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazinyl group, being the most nucleophilic site, attacks the electrophilic carbonyl carbon. This initial addition step forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the stable hydrazone product. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the hydrazine.
Acylation reactions with acyl chlorides or anhydrides also follow a nucleophilic substitution pathway. The hydrazinyl nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (chloride or carboxylate) regenerates the carbonyl and results in the formation of the corresponding hydrazide. In the case of carboxylic acids, coupling agents like carbodiimides are often used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.
The cyclization reactions to form new heterocyclic rings are often more complex and can proceed through various mechanistic pathways depending on the specific reactants and conditions. For instance, the formation of a pyrazole ring from a hydrazone derived from a 1,3-dicarbonyl compound typically involves an initial intramolecular nucleophilic attack of the second nitrogen of the hydrazone onto the remaining carbonyl group, followed by dehydration to form the aromatic pyrazole ring.
Mechanistic studies of related thiazole systems provide insights into potential transformations. For example, the synthesis of thiazolo[4,5-b]pyridines can involve a base-promoted nucleophilic substitution followed by an S-N type Smiles rearrangement. researchgate.net While not directly applicable to the functionalization of the 2-hydrazinyl group, it highlights the potential for complex rearrangements within the thiazolopyridine scaffold under certain reaction conditions.
Understanding these fundamental mechanisms allows for the rational design of synthetic strategies to access a wide array of complex derivatives from Thiazolo[5,4-c]pyridine, 2-hydrazinyl-.
Advanced Spectroscopic and Structural Elucidation of Thiazolo 5,4 C Pyridine, 2 Hydrazinyl and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of thiazolopyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
Detailed analysis of ¹H NMR spectra allows for the identification of protons on the pyridine (B92270) and thiazole (B1198619) rings, as well as those on substituent groups like the hydrazinyl moiety. For instance, in thiazolo[3,2-a]pyridine derivatives, the proton of the CH group on the pyridine ring can be observed around δ 5.66 ppm, while protons of methylene (B1212753) groups appear between δ 4.22 and 4.38 ppm. rsc.org The NH and NH₂ protons of a hydrazinyl or amino group typically appear as distinct signals; for example, in one thiazolo[3,2-a]pyridine carbohydrazide, the NH group was seen at δ 9.35 ppm and the NH₂ group at δ 8.15 ppm. rsc.org In hydrazonothiazole-based pyridine compounds, the proton of the methylene bridge between the hydrazine (B178648) and pyridine moieties can show a singlet in the range of δ 7.53 to 8.20 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. In thiazolo[4,5-b]pyridine (B1357651) derivatives, characteristic signals for aromatic carbons can be observed at δ 186.4, 154.6, 133.9, 129.6, 129.0, and 128.4 ppm. actascientific.com For a thiazolo[3,2-a]pyridine derivative, aliphatic carbons such as CH₃, CH, and CH₂ groups have been reported at δ 13.8, 37.7, 27.6, and 50.8 ppm, respectively, with the carbonyl group appearing at δ 165.7 ppm. rsc.org The structure of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives was confirmed by a characteristic signal in the ¹³C-NMR spectra at 145.3 ppm, belonging to the tertiary carbon in the hydrazone bridge (C=N). nih.gov
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to confirm the assignments made from 1D spectra by establishing proton-proton and proton-carbon correlations, respectively. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazolopyridine Analogues Note: Solvent and specific substitution patterns affect chemical shifts.
| Compound Class | Nucleus | Signal Assignment | Chemical Shift (δ, ppm) | Source(s) |
| Thiazolo[4,5-b]pyridine derivative | ¹H | NH₂ | 4.179 | actascientific.com |
| Aromatic-H | 7.32-7.43 | actascientific.com | ||
| ¹³C | Aromatic-C | 186.4, 154.6, 133.9, 129.6, 129.0, 128.4 | actascientific.com | |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | ¹H | NH₂ | 7.55 | nih.gov |
| Pyridine-H | 7.89 (d), 6.65 (d) | nih.gov | ||
| ¹³C | C=N (Thiazole) | 162.1 | nih.gov | |
| Pyridine/Thiazole-C | 155.6, 146.0, 143.0, 135.3, 107.0 | nih.gov | ||
| Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative | ¹H | CH₂ (aliphatic) | 2.7-3.8 | researchgate.net |
| CH (aliphatic) | 4.9 | researchgate.net | ||
| ¹³C | CH₂ (aliphatic) | 24.5, 46.9, 49.8, 50.4 | researchgate.net | |
| CH (aliphatic) | 61.3 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel thiazolopyridine compounds. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within ±5 ppm), HRMS provides an unambiguous molecular formula.
This technique is routinely used to validate the synthesis of new analogues. For example, the HRMS (ESI) analysis of 5-Chloro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)thiophene-2-sulfonamide yielded an [M+H]⁺ ion at m/z 431.0680, which correlated well with the calculated value of 431.0668 for the formula C₁₆H₂₁BClN₂O₅S₂. nih.gov Similarly, a thiazolo[5,4-b]pyridine (B1319707) derivative, 2-bromo-7-morpholinothiazolo[5,4-b]pyridine, was confirmed by an observed [M+H]⁺ ion at m/z 299.9802, against a calculated value of 299.9801 for C₁₀H₁₁BrN₃OS. nih.gov
Beyond molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of a related thiazolidinone derivative, the molecular ion peak was observed, and subsequent losses of radicals helped to piece together the structure. researchgate.net The analysis of fragmentation is key to understanding the stability of the thiazolopyridine core and its substituents.
Table 2: Examples of HRMS Data for Thiazolopyridine Analogues
| Compound | Ionization Mode | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |
| 2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | HMRS | C₂₁H₁₉ClN₄S | 395.1092 | 395.1086 | researchgate.net |
| 2-(4-methoxybenzyl)-5-(methylthio)-2H-thiazolo[4,5-d] actascientific.comnih.govnih.govtriazole | HRMS (APCI) | C₁₂H₁₃N₄OS₂ | 293.0525 | 293.0525 | rsc.org |
| 5-Chloro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)thiophene-2-sulfonamide | HRMS (ESI) | C₂₀H₂₀ClN₆O₄S₃ | 543.0391 (calcd.) | 543.0381 (found) | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For thiazolopyridine derivatives, IR spectra reveal characteristic absorption bands corresponding to the vibrations of specific bonds.
The presence of the hydrazinyl group in Thiazolo[5,4-c]pyridine (B153566), 2-hydrazinyl- would be expected to produce characteristic N-H stretching vibrations. In related thiazolo[4,5-b]pyridine derivatives, N-H stretching bands for an amino group (NH₂) have been identified around 3450-3430 cm⁻¹. actascientific.com Aromatic C-H stretching is typically observed near 3050-3091 cm⁻¹. actascientific.com Key vibrations for the heterocyclic core include C=C and C=N stretching, which appear in the 1625-1591 cm⁻¹ region. actascientific.com The thiazole ring itself is associated with specific vibrations, such as the C-S-C stretch at approximately 1070 cm⁻¹. actascientific.com The synthesis of thiazole rings can be monitored by the appearance of a thiazole-methine group stretching vibration between 3100-3180 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Thiazolopyridine Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |
| -NH₂ / -NH | N-H Stretch | 3450 - 3251 | actascientific.comnih.gov |
| Aromatic C-H | C-H Stretch | 3091 - 3050 | actascientific.com |
| C=C / C=N | Ring Stretch | 1625 - 1586 | actascientific.comnih.gov |
| C=S | Thione Stretch | ~1200 | actascientific.com |
| C-S-C | Thiazole Ring Stretch | ~1070 | actascientific.com |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure, Bond Lengths, and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for Thiazolo[5,4-c]pyridine, 2-hydrazinyl- is not available, closely related isomers have been characterized. 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine crystallizes in the monoclinic P2₁/c space group. researchgate.net Its isomer, 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine, also crystallizes in the monoclinic P2₁/c space group. researchgate.net The analysis of another analogue, 2-(methylthio)thiazolo[5,4-c]pyridine, shows that the fused pyridine-thiazole moiety is planar. researchgate.net The C-S bond lengths in this system are intermediate between typical single and double bonds, indicating delocalization of electrons within the heterocyclic ring. researchgate.net
Detailed studies on other thiazolo-pyridine derivatives reveal how molecules pack in the crystal lattice. This packing is often governed by hydrogen bonds and π–π stacking interactions. nih.gov For instance, in the crystal structure of a thiazolo-pyridine dicarboxylic acid derivative, molecules are linked into layers through a network of hydrogen bonds involving water molecules, carboxyl groups, and amide groups. nih.gov These non-covalent interactions are crucial for stabilizing the crystal structure.
Table 4: Crystallographic Data for Isomers of Hydrazinyl-Thiazolopyridine
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |
| 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine | C₆H₆N₄S | Monoclinic | P2₁/c | 3.885 | 13.423 | 13.634 | 98.017 | researchgate.net |
| 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine | C₆H₆N₄S | Monoclinic | P2₁/c | 10.458 | 3.805 | 18.03 | 99.273 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The fused aromatic system of the thiazolopyridine core constitutes a chromophore, a part of the molecule responsible for absorbing light.
The absorption maxima (λ_max) and intensity are sensitive to the extent of conjugation and the nature of substituents. For a thiazolo[5,4-b]pyridine derivative, an absorption maximum was observed at λ_max = 386 nm in DMSO, corresponding to electronic transitions within the conjugated system. actascientific.com The thiazolo[5,4-d]thiazole (B1587360) (TTz) core is a known organic chromophore, and its electronic properties can be tuned by functionalization. rsc.orgrsc.org
The introduction of a hydrazinyl group, which can act as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), would be expected to influence the λ_max of the parent thiazolopyridine system. The analysis of UV-Vis spectra helps in understanding the π → π* and n → π* electronic transitions within these molecules and how they are affected by structural modifications. rsc.org This characterization is particularly relevant for applications in materials science, such as in fluorescent dyes or organic electronics. rsc.org
Computational and Theoretical Investigations of Thiazolo 5,4 C Pyridine, 2 Hydrazinyl
Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Thiazolo[5,4-c]pyridine (B153566), 2-hydrazinyl-, DFT studies can provide a deep understanding of its molecular orbitals, charge distribution, and reactivity.
Researchers often employ basis sets like B3LYP/6-311++G(d,p) to perform geometry optimization and calculate electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. For Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, as well as the hydrazinyl group, are expected to be key sites for interaction. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Thiazolo[5,4-c]pyridine, 2-hydrazinyl-
| Parameter | Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 4.0 | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.2 | A measure of resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 3.64 | An index of the molecule's electrophilic nature. |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.
Molecular Docking Simulations for Exploring Ligand-Biomolecule Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. actascientific.com This method is extensively used in drug discovery to understand how a ligand, such as Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, might interact with a biological target, typically a protein or enzyme. actascientific.comnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure can be optimized using methods like DFT. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand in the active site of the protein, scoring them based on factors like binding energy and intermolecular interactions. nih.govnih.govijrpas.com
For Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, docking studies could reveal key interactions, such as hydrogen bonds between the hydrazinyl group or ring nitrogens and amino acid residues in the active site. actascientific.com Hydrophobic and pi-pi stacking interactions involving the thiazolopyridine core are also important for binding affinity. The results of docking simulations can guide the design of derivatives with improved binding and, consequently, enhanced biological activity. actascientific.comnih.govnih.govnih.govijrpas.com
Table 2: Illustrative Molecular Docking Results for Thiazolo[5,4-c]pyridine, 2-hydrazinyl- with a Hypothetical Kinase Target
| Parameter | Result | Significance |
| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Hydrogen Bonds | 3 | Formed with key residues like ASP, GLU, and SER, contributing to binding specificity. |
| Hydrophobic Interactions | 5 | Involving residues such as LEU, VAL, and ALA, contributing to overall stability. |
| Pi-Pi Stacking | 1 | With a PHE residue, further stabilizing the complex. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ijrpas.com For Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a biological target. ijrpas.com
Starting from a docked pose, an MD simulation can be run for several nanoseconds to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent conformation.
The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are rigid upon ligand binding. Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. dmed.org.ua A QSAR model can be developed for derivatives of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- to predict the activity of new, unsynthesized compounds and to provide insights into the molecular features that are important for their mechanism of action. dmed.org.ua
The process involves compiling a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the activity.
A robust QSAR model can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. dmed.org.ua The descriptors in the final model can also suggest which molecular properties (e.g., hydrophobicity, electronic properties, size) are crucial for the desired biological effect, thus forming a mechanistic hypothesis. dmed.org.ua
In Silico Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can also be used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the compound.
Furthermore, conformational analysis can be performed to identify the most stable three-dimensional arrangement of the molecule. The hydrazinyl group, in particular, can adopt different orientations relative to the thiazolopyridine ring system. Computational methods can calculate the relative energies of these different conformers, predicting the most likely structure in solution or in a biological environment. This information is crucial for understanding its reactivity and how it fits into a protein's binding site. researchgate.net
Molecular Interactions and Mechanistic Exploration of Bioactivity
Understanding Antimicrobial Activity at a Molecular Level
Thiazolopyridine derivatives have emerged as a promising class of antimicrobial agents. Their efficacy is rooted in their ability to interfere with essential microbial enzymes and cellular pathways, leading to the inhibition of growth and, in some cases, cell death.
The antimicrobial action of thiazole-containing compounds is often attributed to their ability to inhibit crucial microbial enzymes. For instance, some thiazole (B1198619) derivatives have been investigated as inhibitors of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to fungal cell death. Molecular docking studies of thiazolin-4-one derivatives, which share a core structural motif with thiazolopyridines, have shown that these compounds can bind to the active site of lanosterol 14α-demethylase. nih.gov The nitrogen atom within the thiazole ring is often crucial for coordinating with the heme iron in the enzyme's active site, a mechanism similar to that of azole antifungal drugs like fluconazole. nih.gov
While direct inhibition of MurB by thiazolo[5,4-c]pyridine (B153566) derivatives is not extensively documented, other thiazole-containing compounds have been shown to target bacterial cell wall biosynthesis. Thiazole derivatives are known to inhibit bacterial enzymes such as DNA gyrase B and dihydrofolate reductase (DHFR), which are essential for bacterial replication and survival. nih.gov
The antimicrobial effects of thiazolopyridine derivatives extend beyond the inhibition of single enzymes. These compounds can modulate various cellular pathways. For example, some coumarin-linked thiazole and pyridine (B92270) derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The proposed mechanism involves interference with microbial growth and proliferation, although the precise cellular targets are not always fully elucidated. nih.gov The presence of different functional groups on the thiazolopyridine scaffold can significantly influence the spectrum and potency of antimicrobial activity. nih.gov For instance, derivatives with a phenyl hydrazo group have shown promising effects against E. coli and C. albicans. nih.gov
Mechanistic Basis of Antioxidant Properties and Radical Scavenging
Several novel derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and evaluated for their antioxidant properties. pensoft.netpensoft.netresearchgate.netnuph.edu.ua The mechanism underlying their antioxidant activity is primarily attributed to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. pensoft.netresearchgate.net This radical scavenging activity is a key indicator of a compound's potential to mitigate oxidative stress, which is implicated in numerous chronic diseases. nih.gov
The antioxidant capacity of these compounds is often linked to the presence of specific structural features, such as phenolic hydroxyl groups. nih.gov These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov The general mechanism of radical scavenging by these phenolic thiazole derivatives can be represented as follows:
Thiazole-OH + R• → Thiazole-O• + RH
Where Thiazole-OH represents the phenolic thiazolopyridine derivative and R• is a free radical. The resulting thiazole-O• radical is generally more stable and less reactive, thus preventing further oxidative damage.
Studies on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide derivatives have demonstrated their ability to act as effective antioxidants. pensoft.netresearchgate.net The evaluation of their scavenging effect on DPPH radicals provides a quantitative measure of their antioxidant potential. pensoft.netresearchgate.net
Enzyme Kinase Inhibition and Modulatory Actions (e.g., c-KIT, CDK4/6, PI3K)
A significant area of research for thiazolopyridine derivatives is their role as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Derivatives of thiazolo[5,4-b]pyridine (B1319707) have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase. nih.govresearchgate.netmdpi.com Mutations in the c-KIT gene are associated with various cancers, including gastrointestinal stromal tumors (GIST). nih.govresearchgate.net Some of these derivatives have shown the ability to overcome resistance to existing c-KIT inhibitors like imatinib. nih.govresearchgate.net
Furthermore, thiazolo-pyridopyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govtbzmed.ac.irmdpi.com The CDK4/6 pathway is crucial for cell cycle progression, and its inhibition is a validated strategy in cancer therapy. nih.gov
Additionally, novel thiazolo[5,4-b]pyridine analogues have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The PI3K signaling pathway is another critical pathway often hyperactivated in cancer.
Molecular docking studies have been instrumental in elucidating the binding modes of thiazolopyridine derivatives within the ATP-binding pockets of their target kinases.
For PI3K inhibitors with a thiazolo[5,4-b]pyridine scaffold, the N-heterocyclic core fits into the ATP binding pocket, forming a crucial hydrogen bond with the Val851 residue in the hinge region. nih.gov An additional hydrogen bond is often observed between a sulfonamide group on the derivative and Lys802, further stabilizing the interaction. nih.gov
In the case of c-KIT inhibitors, the 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold can act as a hinge-binding motif. nih.gov The functionalization at different positions of the thiazolopyridine ring allows for targeting specific hydrophobic pockets within the kinase domain. nih.gov
While the primary mechanism of action for these inhibitors is competitive binding at the ATP site, the potential for allosteric modulation exists, although it is less commonly reported for this class of compounds.
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of thiazolopyridine-based kinase inhibitors.
For c-KIT inhibitors, SAR studies on thiazolo[5,4-b]pyridine derivatives revealed that specific substitutions on the phenyl ring attached to the scaffold significantly impact inhibitory activity. nih.gov For instance, a 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic binding pocket, enhancing the inhibitory effect. nih.gov
In the development of PI3K inhibitors, SAR studies highlighted the importance of a sulfonamide functionality and a pyridyl group attached to the thiazolo[5,4-b]pyridine core for potent inhibitory activity. nih.gov Replacing the pyridyl group with a phenyl ring led to a significant decrease in activity, underscoring the specific molecular recognition requirements. nih.gov
For CDK4/6 inhibitors based on a thiazolo-pyridopyrimidine scaffold, computational and in vitro studies have shown that the presence of polar groups, such as a hydroxyl group on a phenyl substituent, can enhance the cytotoxic activity against cancer cell lines. tbzmed.ac.ir
The following table summarizes the inhibitory activities of selected thiazolopyridine derivatives against different kinases:
| Compound Class | Target Kinase | Key SAR Findings | Reference |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT | 3-(trifluoromethyl)phenyl group enhances activity. | nih.gov |
| Thiazolo[5,4-b]pyridine derivatives | PI3Kα | Sulfonamide functionality and a 2-pyridyl group are crucial for high potency. | nih.gov |
| Thiazolo-pyridopyrimidine derivatives | CDK4/6 | Polar hydroxyl group on the 8-phenyl substitution increases activity. | tbzmed.ac.ir |
Interactions with Other Biological Targets (e.g., DNA Gyrase, α-Glucosidase)
The unique structural features of the thiazolo[5,4-c]pyridine core, combined with the reactive 2-hydrazinyl moiety, allow for potential interactions with various enzymes, including bacterial DNA gyrase and α-glucosidase. While direct studies on 2-hydrazinyl-thiazolo[5,4-c]pyridine are limited, research on analogous structures provides significant insights into its potential binding modes and inhibitory activities.
Interaction with DNA Gyrase:
DNA gyrase is a crucial bacterial enzyme involved in DNA replication and is a well-established target for antibacterial agents. nih.gov The inhibitory potential of compounds against DNA gyrase is often assessed through molecular docking studies, which predict the binding affinity and key interactions within the enzyme's active site. For instance, studies on pyridyl and hydrazinyl-bearing thiazole derivatives have shown promising inhibitory activity against DNA gyrase. nih.gov Molecular docking simulations of these related compounds have demonstrated favorable binding interactions with essential amino acids necessary for the inhibition of E. coli DNA gyrase. researchgate.net
The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. For a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which share structural similarities with the thiazolo[5,4-c]pyridine scaffold, docking scores against the DNA gyrase enzyme ranged from -8.0 to -8.9 kcal/mol, indicating strong binding potential. nih.gov One of the most active compounds in a similar study, compound 9a, exhibited a high inhibitory activity against DNA Gyrase with an IC50 value of 0.68 µM, which is comparable to the standard drug ciprofloxacin (B1669076) (IC50 = 0.85 µM). nih.gov
The following table summarizes the DNA gyrase inhibitory activity and docking scores for some related heterocyclic compounds.
| Compound Type | Target Organism | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative (9a) | E. coli | 0.68 | - | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | E. coli | - | -8.0 to -8.9 | nih.gov |
| Pyridyl and hydrazinyl-bearing thiazole derivative | E. coli | - | -5.61 (for reference drug) | nih.gov |
Interaction with α-Glucosidase:
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.org The thiazole and pyridine moieties are present in various compounds that have been investigated as α-glucosidase inhibitors. For example, hydrazinyl arylthiazole-based pyridine derivatives have demonstrated potent in vitro α-glucosidase inhibitory activity, with some compounds being many folds more active than the standard drug acarbose. nih.gov
A study on 2-hydrazolyl-4-thiazolidinone hybrids, which contain a similar hydrazinyl-thiazole core, revealed that these compounds could be potent α-glucosidase inhibitors. researchgate.net Molecular modeling studies indicated that the most potent derivatives in this class engage in vital interactions with the α-glucosidase enzyme. researchgate.net The inhibitory activity is often influenced by the nature and position of substituents on the phenyl ring of the hydrazinyl moiety. For instance, the presence of an electron-withdrawing and hydrophilic substituent on the phenyl ring was found to increase inhibitory activity. researchgate.net
The table below presents the α-glucosidase inhibitory activity for a selection of related compounds.
| Compound Type | IC50 (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |
| Hydrazinyl arylthiazole based pyridine derivatives | 1.40 ± 0.01 - 236.10 ± 2.20 | 856.45 ± 5.60 | nih.gov |
| 2-Hydrazolyl-4-thiazolidinone hybrid (3c) | Potent | - | researchgate.net |
| 2-Hydrazolyl-4-thiazolidinone hybrid (3d) | 488.9 | - | researchgate.net |
| 2-Hydrazolyl-4-thiazolidinone hybrid (3e) | >750 | - | researchgate.net |
Molecular Design Principles for Modulating Specific Biological Interactions
The modulation of the biological activity of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- can be achieved through strategic chemical modifications. The structure-activity relationship (SAR) studies of related compounds provide a framework for these design principles.
For DNA Gyrase Inhibition:
Heterocyclic Core Modification: The thiazolopyridine scaffold is a key feature. Modifications to this core, such as the introduction of different substituents, can significantly impact binding affinity.
Hydrazinyl Moiety Substitution: The hydrazinyl group can be derivatized to form hydrazones. The nature of the substituent on the iminic carbon of the hydrazone can influence the interaction with the active site of DNA gyrase. Aromatic or heteroaromatic rings at this position can engage in π-π stacking interactions with amino acid residues.
Introduction of Specific Functional Groups: The addition of functional groups capable of forming hydrogen bonds (e.g., hydroxyl, amino groups) can enhance the binding affinity. For example, the presence of a hydroxyl group in 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine was shown to significantly increase its DNA cleavage efficiency. ekb.eg
For α-Glucosidase Inhibition:
Substitution on the Phenyl Ring: In related hydrazinyl-thiazole derivatives, the electronic and steric properties of substituents on the phenyl ring attached to the hydrazone moiety play a crucial role. Electron-withdrawing groups, such as a nitro group, have been shown to enhance inhibitory activity. researchgate.net The position of these substituents is also critical; for instance, an ortho-nitrophenyl group can lead to higher potency compared to a para-nitro group. researchgate.net
Linker Length: The length of the linker connecting the phenyl ring to the hydrazinyl moiety can affect activity. Shortening the linker has been observed to decrease inhibitory potency in some cases. researchgate.net
By applying these molecular design principles, novel derivatives of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- can be synthesized with potentially enhanced and more specific biological activities.
Potential Applications and Advanced Research Frontiers of Thiazolo 5,4 C Pyridine Derivatives
The fused heterocyclic scaffold of thiazolopyridine, particularly the thiazolo[5,4-c]pyridine (B153566) isomer, represents a structure of significant interest in advanced chemical research. While investigations into the specific 2-hydrazinyl- derivative are nascent, the broader family of thiazolopyridine and related thiazole-based fused systems showcases a wealth of potential across several high-technology sectors. The unique electronic properties, rigid planar structure, and capacity for molecular recognition inherent in this scaffold make it a promising building block for next-generation materials and chemical tools. This article explores the potential applications and research frontiers for derivatives of the thiazolo[5,4-c]pyridine core, drawing on findings from closely related isomers to project future research directions.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Reactivity and Catalysis
The unique electronic and structural features of Thiazolo[5,4-c]pyridine (B153566), 2-hydrazinyl- make it a candidate for novel chemical transformations and catalytic applications. The electron-deficient nature of the fused pyridine (B92270) and thiazole (B1198619) rings, combined with the nucleophilic hydrazinyl group, suggests a rich and underexplored reactive landscape.
Future research is anticipated to move beyond traditional reactions and explore unconventional reactivity patterns. For instance, the thiazolo[5,4-d]thiazole (B1587360) core, a related heterocyclic system, has been investigated for its use in photoredox catalysis. charlotte.edu These materials can drive chemical synthesis with high yields under anaerobic conditions. charlotte.edu Similarly, derivatives of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- could be designed to act as next-generation organic photoredox catalysts, leveraging their photophysical properties to drive challenging chemical reactions. charlotte.eduresearchgate.net The inherent properties of such heterocyclic compounds, including high fluorescence quantum yields and reversible reductions, are key to their potential as photocatalysts. charlotte.edu
The hydrazinyl moiety offers a gateway to "click chemistry" reactions and the formation of novel coordination complexes. The synthesis of thiazoline-based ligands from hydrazinyl precursors has been reported, which can then be used to form complexes with various metal ions like Ni, Zn, and Cu. rsc.org This opens possibilities for developing new catalysts for a range of organic transformations, including cross-coupling and hydrogenation reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials. numberanalytics.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The convergence of computational power and chemical synthesis is set to revolutionize the discovery and development of new molecules. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for designing derivatives of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) studies, a foundational approach in this area, have been successfully applied to thiazole and pyridine derivatives to correlate structural features with biological activity. researchgate.netdmed.org.uanih.gov These models help in identifying key structural components and physicochemical properties that govern the compound's efficacy. researchgate.net Future work will likely involve more sophisticated AI/ML algorithms to build predictive models for not only bioactivity but also for properties relevant to materials science and catalysis. These models can screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. dmed.org.ua
AI can also optimize the synthesis pathways. Predicting reaction outcomes, suggesting optimal reaction conditions, and even designing multi-step syntheses are emerging capabilities of AI in chemistry. For a complex molecule like Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, ML models can be trained on existing reaction data for related heterocyclic systems to propose efficient and high-yielding synthetic routes.
Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions
A deeper understanding and control of the synthesis of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- and its derivatives will be facilitated by the development and application of advanced analytical techniques. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical quality and performance attributes. mt.com
The implementation of PAT tools is crucial for ensuring the quality and efficiency of heterocyclic compound production. numberanalytics.com Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and online mass spectrometry can provide real-time kinetic and mechanistic data. numberanalytics.comamericanpharmaceuticalreview.com For example, online UV-Vis spectroscopy can be used to generate a "process signature," which is the characteristic reaction kinetics under specific conditions, ensuring process robustness across different scales. americanpharmaceuticalreview.com Monitoring oxidation-reduction reactions, which could be relevant for modifications of the thiazolopyridine core, can be achieved by measuring the potential differences in real-time. acs.org
Thermogravimetric analysis (TGA) is another valuable technique for determining the composition and thermal stability of coordination compounds that could be formed from Thiazolo[5,4-c]pyridine, 2-hydrazinyl-. nih.gov These advanced methods allow for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.
| Analytical Technique | Application in Thiazolo[5,4-c]pyridine, 2-hydrazinyl- Research | Potential Benefits |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation during synthesis. | Enhanced process understanding, optimization of reaction conditions, improved yield and purity. numberanalytics.com |
| Online Mass Spectrometry | Monitoring of volatile intermediates and byproducts in real-time. americanpharmaceuticalreview.com | Identification of reaction pathways, detection of impurities, process control. americanpharmaceuticalreview.com |
| Online UV-Vis Spectroscopy | Generation of process signatures to ensure reaction consistency. americanpharmaceuticalreview.com | Robustness across scales, real-time quality assurance. americanpharmaceuticalreview.com |
| Thermogravimetric Analysis (TGA) | Characterization of thermal stability and composition of metal complexes. nih.gov | Understanding material properties for catalytic and other applications. nih.gov |
Sustainable and Scalable Production Methods
The principles of green chemistry are increasingly guiding the development of synthetic methodologies in the chemical industry. Future research on Thiazolo[5,4-c]pyridine, 2-hydrazinyl- will undoubtedly focus on developing sustainable and scalable production methods that are environmentally benign and economically viable. rasayanjournal.co.inresearchgate.net
Key strategies include:
Green Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.inbiosynce.com The use of an L-proline-ethylene glycol mixture has been shown to be effective for the synthesis of related thiazolo[5,4-d]thiazoles. mdpi.com
Catalysis: Employing efficient and recyclable catalysts to minimize waste and energy consumption. biosynce.com This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture. dmed.org.ua
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govnumberanalytics.com This technique has been successfully used for synthesizing pyridine derivatives. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates. nih.gov MCRs are highly atom-economical and efficient, reducing waste and simplifying workup procedures. rasayanjournal.co.innih.gov
Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can improve efficiency, safety, and scalability. numberanalytics.comnumberanalytics.com Flow chemistry allows for better control over reaction parameters like temperature and mixing, leading to higher quality products. numberanalytics.com
| Green Chemistry Approach | Description | Relevance to Thiazolo[5,4-c]pyridine, 2-hydrazinyl- |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. nih.gov | Faster reaction times and improved yields for pyridine and thiazole ring formation. nih.gov |
| Multicomponent Reactions | Combining three or more reactants in a single step. nih.gov | Efficient, atom-economical synthesis of the core structure or its derivatives. rasayanjournal.co.innih.gov |
| Green Solvents | Use of environmentally friendly solvents like water or deep eutectic solvents. rasayanjournal.co.inmdpi.com | Reduced environmental impact and potential for easier product isolation. biosynce.commdpi.com |
| Flow Chemistry | Performing reactions in continuous flow reactors. numberanalytics.com | Enhanced safety, scalability, and process control for industrial production. numberanalytics.comnumberanalytics.com |
Deepening the Understanding of Structure-Mechanism Relationships for Novel Applications
A fundamental understanding of how the molecular structure of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- dictates its chemical reactivity and biological activity is paramount for the rational design of new applications. Future research will focus on elucidating these structure-mechanism and structure-activity relationships (SAR).
The thiazole ring is an aromatic molecule with a calculated p-bond order that suggests some diene character. ijper.org The predicted order of electrophilic reactivity is 5 > 2 > 4, while for nucleophilic reactivity, it is 2 > 5 > 4. ijper.org The specific isomer, Thiazolo[5,4-c]pyridine, will have its own unique reactivity profile that needs to be explored.
Systematic modification of the Thiazolo[5,4-c]pyridine core and the hydrazinyl substituent, followed by detailed kinetic and mechanistic studies, will provide insights into the reaction pathways. For example, studies on related thiazolo[5,4-b]pyridine (B1319707) derivatives have identified them as kinase inhibitors, and SAR studies have been crucial in optimizing their potency. nih.govresearchgate.netnih.gov Molecular docking studies can further illuminate the interactions between these molecules and their biological targets, such as DNA or specific enzymes, helping to explain their mechanism of action. actascientific.com
Furthermore, investigating the structure-property relationships in the solid state is essential for developing materials with specific optical or electronic properties. For instance, the crystal packing of thiazolo[5,4-d]thiazole derivatives has been shown to be influenced by alkyl appendages, which in turn affects their photophysical properties. rsc.org A thorough understanding of these relationships will enable the design of Thiazolo[5,4-c]pyridine, 2-hydrazinyl--based materials for applications in electronics and photonics. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 2-hydrazinyl-thiazolo[5,4-c]pyridine?
The synthesis typically involves a two-step process:
- Step 1 : Prepare an ethyl carboxylate intermediate (e.g., 2-R 5-oxo 5-H 6-ethylcarboxylate derivatives) by reacting 5-amino-thiadiazole with ethyl 2-formyl-3-phenyl propanoate under controlled conditions .
- Step 2 : React the intermediate with hydrazine in ethanol to substitute the ester group with a hydrazinyl moiety, forming the carbohydrazide derivative. Reaction optimization includes adjusting solvent polarity and temperature to enhance yield .
Q. What spectroscopic techniques are used to characterize thiazolo[5,4-c]pyridine derivatives?
Key techniques include:
Q. What are the key safety considerations when handling thiazolo[5,4-c]pyridine derivatives?
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .
- Engineering Controls : Work in fume hoods to minimize inhalation exposure. Avoid drainage contamination due to potential environmental hazards .
Advanced Research Questions
Q. How can computational methods like molecular docking aid in understanding the biological activity of thiazolo[5,4-c]pyridine derivatives?
- Binding Mode Analysis : Docking studies (e.g., with PI3Kα) reveal critical interactions, such as hydrogen bonds between the thiazolo-pyridine core and kinase active sites. For example, compound 19a showed nanomolar IC₅₀ values due to direct heterocyclic core interactions .
- SAR Validation : Computational models predict the impact of substituents (e.g., sulfonamide groups) on inhibitory potency, guiding rational design .
Q. What strategies are effective in resolving contradictions in SAR studies of thiazolo[5,4-c]pyridine-based inhibitors?
- Systematic Substituent Variation : Test analogs with diverse electron-withdrawing/donating groups (e.g., 2-chloro-4-fluorophenyl sulfonamide vs. phenyl replacements) to isolate structural contributors to activity .
- Enzymatic Assays : Validate hypotheses using PI3K isoform-specific assays to differentiate off-target effects .
Q. How does the crystal structure of thiazolo[5,4-c]pyridine derivatives influence their reactivity and application in coordination chemistry?
- Coordination Sites : The pyridine and thiazole nitrogen atoms act as ligands in MOFs. For example, Py₂TTz-based MOFs exhibit luminescence and catalytic properties due to rigid π-conjugated frameworks .
- Reactivity Insights : Crystal packing analysis (e.g., polymorphs of 2-(4-propylpiperazin-1-yl)thiazolo[5,4-c]pyridine) reveals steric effects impacting solubility and reaction pathways .
Q. What role does the hydrazinyl group play in the chemical reactivity of thiazolo[5,4-c]pyridine derivatives?
Q. How can researchers optimize reaction conditions for introducing substituents to the thiazolo[5,4-c]pyridine core?
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. Optimize ligand choice (e.g., XPhos) to enhance yield .
- Continuous Flow Chemistry : Improve reproducibility in halogenation or sulfonylation steps via automated temperature/pressure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
